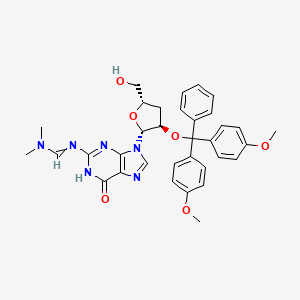

DMT-DMF-dG

Description

Significance of Nucleoside Protecting Groups in Modern Oligonucleotide Synthesis

Nucleosides, the fundamental units of nucleic acids (composed of a nucleobase and a sugar), contain several reactive functional groups, including hydroxyl groups on the sugar and exocyclic amino groups on the bases adenine (B156593) (A), cytosine (C), and guanine (B1146940) (G). twistbioscience.comwikipedia.org In the phosphoramidite (B1245037) method, the predominant technique for solid-phase oligonucleotide synthesis, the 5'-hydroxyl group of the incoming nucleoside phosphoramidite monomer is typically protected with an acid-labile group, most commonly the 4,4'-dimethoxytrityl (DMT) group. atdbio.combiotage.comrsc.org This DMT group is removed in each synthesis cycle to allow the coupling of the next monomer. atdbio.combiotage.comgoogle.com The exocyclic amino groups of the purine (B94841) and pyrimidine (B1678525) bases also require protection to prevent unwanted reactions, such as side reactions with coupling agents or alkylation by acrylonitrile, a byproduct of cyanoethyl phosphate (B84403) deprotection. atdbio.combiotage.comumich.eduglenresearch.com The choice of these base protecting groups significantly impacts the synthesis efficiency, the purity of the final oligonucleotide product, and the conditions required for deprotection. umich.eduthermofisher.com

Evolution of Deoxyguanosine Protecting Strategies: From Isobutyryl (iBu) to Dimethylformamidine (DMFmd)

Historically, the isobutyryl (iBu) group has been widely used to protect the exocyclic amino group of deoxyguanosine (dG) during oligonucleotide synthesis. atdbio.combiotage.comrsc.org While effective, the isobutyryl group is relatively resistant to cleavage, often requiring prolonged treatment with concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures (e.g., 55 °C for 5 hours or 60 °C for 5 hours) for complete deprotection. atdbio.combiotage.combiosearchtech.com This can be problematic, particularly for oligonucleotides containing sensitive modifications or for high-throughput synthesis where faster deprotection is desired.

The need for more labile protecting groups led to the development and adoption of alternatives, including the dimethylformamidine (DMFmd) group. The dimethylformamidine-protected deoxyguanosine (DMF-dG) offers significantly milder deprotection conditions compared to iBu-dG. atdbio.combiotage.comsigmaaldrich.com Deprotection of DMF-dG can typically be achieved with concentrated ammonium hydroxide at 55 °C in a shorter timeframe, such as 1 hour. atdbio.combiotage.comsigmaaldrich.com This faster deprotection is particularly advantageous for the synthesis of modified oligonucleotides that may be susceptible to degradation under harsher conditions, as well as for increasing the efficiency of automated synthesis platforms. sigmaaldrich.comsigmaaldrich.com

Positioning of DMT-DMF-dG within Advanced Chemical Synthesis Methodologies for Oligonucleotides

This compound refers to deoxyguanosine where the 5'-hydroxyl group is protected with the acid-labile 4,4'-dimethoxytrityl (DMT) group and the exocyclic amino group on the guanine base is protected with the dimethylformamidine (DMFmd) group. The phosphoramidite derivative of this protected nucleoside, DMT-dG(dmf) phosphoramidite, is a key building block in modern oligonucleotide synthesis, particularly when fast or "ultramild" deprotection conditions are required. sigmaaldrich.comsigmaaldrich.com

Research findings indicate that DMT-dG(dmf) phosphoramidite is as stable in solution as other standard protected phosphoramidites like dA(bz), dC(bz), and dT phosphoramidites. sigmaaldrich.comsigmaaldrich.com It can directly substitute for the conventional DMT-dG(iBu) phosphoramidite in synthesis protocols, although some sources suggest using a lower concentration iodine oxidizer (e.g., 0.02 M in iodine) when using dG(dmf). sigmaaldrich.com The dG(dmf) monomer is considered especially suitable for the synthesis of G-rich sequences, where incomplete deprotection can be a more significant issue with the conventional iBu-protected monomer. sigmaaldrich.comsigmaaldrich.com

While specific detailed research findings or extensive data tables focused solely on comparative synthesis yields or purities using this compound versus other protected guanosine (B1672433) derivatives across a wide range of sequences were not extensively detailed in the search results, the consistent mention of its "fast deprotection" and suitability for "high-purity, high-yield oligonucleotide" synthesis in product descriptions and technical literature highlights its established position in advanced synthesis protocols. sigmaaldrich.comsigmaaldrich.com

An example of deprotection time comparison is provided:

| Guanine Protecting Group | Deprotection Conditions (Concentrated Ammonia) | Deprotection Time |

| Isobutyryl (iBu) | 55 °C | 5 hours atdbio.combiotage.com |

| Isobutyryl (iBu) | 60 °C | 5 hours biosearchtech.com |

| Dimethylformamidine (dmf) | 55 °C | 1 hour atdbio.combiotage.comsigmaaldrich.com |

| Dimethylformamidine (dmf) | 65 °C | 1 hour sigmaaldrich.com |

This data illustrates the significant reduction in deprotection time achieved by utilizing the dimethylformamidine protecting group on deoxyguanosine compared to the traditional isobutyryl group.

The integration of this compound phosphoramidite into automated synthesis workflows allows for the efficient and reliable production of a wide variety of oligonucleotides, supporting advancements in genomics, molecular diagnostics, and therapeutic development.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C34H36N6O6 |

|---|---|

Molecular Weight |

624.7 g/mol |

IUPAC Name |

N'-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C34H36N6O6/c1-39(2)20-36-33-37-30-29(31(42)38-33)35-21-40(30)32-28(18-27(19-41)45-32)46-34(22-8-6-5-7-9-22,23-10-14-25(43-3)15-11-23)24-12-16-26(44-4)17-13-24/h5-17,20-21,27-28,32,41H,18-19H2,1-4H3,(H,37,38,42)/t27-,28+,32+/m0/s1 |

InChI Key |

IPAQINCVVCCVFU-YUXUKGBOSA-N |

Isomeric SMILES |

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H](C[C@H](O3)CO)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Canonical SMILES |

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(CC(O3)CO)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Origin of Product |

United States |

Synthetic Methodologies for N2 Dimethylformamidine 5 O 4,4 Dimethoxytrityl 2 Deoxyguanosine Dmt Dmf Dg

Regioselective 5'-Hydroxyl Protection: Synthesis and Optimization of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyguanosine Precursors

The protection of the 5'-hydroxyl group of 2'-deoxyguanosine (B1662781) with the 4,4'-dimethoxytrityl (DMTr) group is a crucial initial step in the synthesis of phosphoramidite (B1245037) monomers. This bulky, acid-labile protecting group serves multiple purposes: it prevents unwanted reactions at the 5'-position during oligonucleotide synthesis and provides a lipophilic handle useful for purification umich.edunih.govchemie-brunschwig.ch. The reaction is typically carried out by treating deoxyguanosine with 4,4'-dimethoxytrityl chloride (DMTr-Cl) in an anhydrous organic solvent, commonly pyridine (B92270), often in the presence of a base like triethylamine (B128534) (TEA) nih.govmdpi.comumich.edu. Regioselectivity for the primary 5'-hydroxyl group over the secondary 3'-hydroxyl is generally high, especially when the reaction is conducted at room temperature with a slight excess of DMTr-Cl umich.edu. Higher temperatures and greater excesses of the reagent can lead to substitution at the more sterically hindered 3'-hydroxyl umich.edu.

Exocyclic amino groups on the nucleobases are typically protected prior to tritylation to prevent their reaction with trityl chlorides umich.edu. While the classical approach involved per-acylation followed by selective deprotection of the 5'- and 3'-hydroxyls, modern methods often involve pre-protecting the base amino groups umich.edu.

The tritylation reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group attacks the electrophilic carbon of the trityl chloride, displacing chloride. The presence of a base like pyridine or triethylamine is essential to neutralize the HCl generated during the reaction, which could otherwise lead to undesirable side reactions, such as depurination, particularly with acid-sensitive nucleosides like deoxyguanosine umich.edumdpi.combiosearchtech.com.

The reactivity of trityl chlorides increases with the number of p-methoxy substituents; the dimethoxytrityl group is more reactive than the monomethoxytrityl group umich.edu. Reaction conditions, including solvent, temperature, and the stoichiometry of DMTr-Cl, are critical for achieving high yields and regioselectivity at the 5'-hydroxyl umich.edu. Running the reaction at room temperature with a controlled excess of DMTr-Cl favors 5'-selectivity umich.edu.

| Reagent | Role | Typical Solvent | Conditions | Selectivity |

| DMTr-Cl | Protecting agent | Pyridine | Room temperature, slight excess of DMTr-Cl | 5'-OH |

| Pyridine/TEA | Acid scavenger, Solvent | Pyridine | Anhydrous conditions | N/A |

N2-Amine Functionalization: Formation of the Dimethylformamidine (DMFmd) Protecting Group

Protection of the exocyclic amino group at the N2 position of guanine (B1146940) is necessary to prevent undesirable side reactions during subsequent synthesis steps, such as phosphitylation and oligonucleotide chain elongation umich.edursc.orgrsc.org. The dimethylformamidine (DMFmd) group is a commonly used protecting group for the N2-amine of deoxyguanosine in phosphoramidite synthesis mdpi.comgoogle.comshigematsu-bio.com. Its use can decrease the lability of the glycosidic bond, making the nucleoside less prone to decomposition during phosphoramidite synthesis, particularly for modified guanine derivatives mdpi.com.

The DMFmd group is typically introduced by reacting the deoxyguanosine precursor (often already protected at the 5'-hydroxyl) with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) acs.orgnih.gov.

The primary reagent for introducing the DMFmd group is N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction is usually carried out in a solvent like methanol (B129727) or dimethylformamide (DMF) acs.orgnih.govcsic.es. Heating the reaction mixture can facilitate the conversion acs.orgnih.gov.

The kinetics of the N2-protection reaction with DMF-DMA are influenced by temperature and solvent. For instance, heating a solution of O6-(2-Trimethylsilyethyl)-dGuo with DMF-DMA in dry methanol at 60 °C for 6 hours resulted in a 90% yield of the N2-protected product acs.org.

The DMFmd group is favored in some applications because it is relatively labile and can be removed under mild basic conditions, often concurrently with the cleavage of the oligonucleotide from the solid support and the removal of other protecting groups using reagents like aqueous ammonia (B1221849) or methylamine (B109427)/aqueous ammonia mixtures google.comglenresearch.com.

Phosphoramidite Formation from Protected Deoxyguanosine: Strategies and Optimizations

The conversion of the protected deoxyguanosine (specifically, 5'-O-DMTr-N2-DMF-deoxyguanosine) into a 3'-phosphoramidite is a critical step in preparing the building block for automated oligonucleotide synthesis umich.edubiosyn.comwikipedia.org. The phosphoramidite moiety, typically a β-cyanoethyl N,N-diisopropylphosphoramidite, is introduced at the 3'-hydroxyl group umich.edubiosyn.com. This functional group is stable under the conditions used for oligonucleotide synthesis but can be activated by a weak acid catalyst (such as tetrazole or its derivatives) to form a reactive phosphite (B83602) intermediate that couples with the 5'-hydroxyl of the growing oligonucleotide chain umich.eduwikipedia.org.

Strategies for phosphoramidite formation aim for high yields and purity of the resulting monomer, which is essential for efficient and accurate oligonucleotide synthesis umich.edubiosearchtech.com.

The phosphitylation reaction involves the reaction of the 5'-O-DMTr-N2-DMF-deoxyguanosine with a phosphitylating reagent, most commonly 2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite or 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of an activator researchgate.netnih.govgoogle.com. Diisopropylethylamine (DIPEA) is often used as a base to scavenge the acid generated when using chlorophosphoramidites umich.edu.

Common activators for phosphitylation with phosphordiamidites include weak acids like 1H-tetrazole or pyridinium (B92312) trifluoroacetate (B77799) (Py•TFA) umich.eduresearchgate.netnih.gov. Py•TFA has been reported as an effective, inexpensive, and less acidic alternative to 1H-tetrazole, facilitating high yields of nucleosidic phosphoramidites researchgate.net.

Process optimization focuses on reaction time, temperature, solvent, and the stoichiometry of reagents to maximize the yield and minimize side products, such as oxidation of the P(III) species researchgate.net. The reaction is typically monitored by ³¹P NMR spectroscopy google.com. Efficient nonaqueous work-up procedures are often employed to isolate the moisture-sensitive P(III) compounds researchgate.net.

| Reagent | Role | Typical Activator(s) |

| 2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite | Phosphitylating agent | 1H-Tetrazole, Pyridinium trifluoroacetate |

| 2-cyanoethyl N,N-diisopropylchlorophosphoramidite | Phosphitylating agent | Diisopropylethylamine (base) |

Integrated Multi-Step Synthetic Approaches for DMT-DMF-dG Phosphoramidite

The synthesis of this compound phosphoramidite often involves a convergent approach where the 5'-hydroxyl protection and N2-amine functionalization are carried out sequentially on 2'-deoxyguanosine, followed by phosphitylation of the 3'-hydroxyl. The order of protection steps can vary depending on the specific synthetic strategy and the desired efficiency and purity.

One common approach involves first protecting the N2-amine with the DMFmd group, then introducing the DMTr group at the 5'-hydroxyl, and finally performing the phosphitylation at the 3'-hydroxyl to obtain the phosphoramidite. Alternatively, the 5'-hydroxyl can be protected first, followed by N2-protection and then phosphitylation. Some strategies may also involve temporary protection of other groups, such as the 3'-hydroxyl, during specific steps csic.es.

While specific detailed integrated protocols for this compound phosphoramidite synthesis were not extensively detailed in the search results beyond the individual steps, the general principles of protecting group chemistry and phosphoramidite synthesis outlined in the previous sections are applied in such multi-step approaches acs.orgnih.gov. The final product, this compound phosphoramidite, is then used as a building block in solid-phase oligonucleotide synthesis nih.govcymitquimica.com.

Chemical Reactivity and Deprotection Kinetics of Dmt Dmf Dg in Oligonucleotide Synthesis

Selective Removal of the 5'-O-Dimethoxytrityl (DMT) Group

The 5'-O-dimethoxytrityl (DMT) group is an acid-labile protecting group widely used in oligonucleotide synthesis to protect the 5'-hydroxyl group of the growing oligonucleotide chain. Its removal, known as detritylation or deblocking, is a key step in each synthesis cycle, rendering the 5'-hydroxyl available for reaction with the incoming phosphoramidite (B1245037) monomer. atdbio.combiotage.comsigmaaldrich.combiosearchtech.comwikipedia.org

Acid-Catalyzed Detritylation: Mechanism, Efficiency, and Byproduct Formation

The detritylation of the DMT group is typically catalyzed by a mild acid in an organic solvent. Common acids used include trichloroacetic acid (TCA) and dichloroacetic acid (DCA) in solvents like dichloromethane (B109758) or toluene. atdbio.combiotage.comsigmaaldrich.combiosearchtech.comwikipedia.org The mechanism involves the protonation of one of the methoxy (B1213986) groups on the DMT moiety, followed by the cleavage of the carbon-oxygen bond, releasing the highly colored dimethoxytrityl cation (DMT cation) and the free 5'-hydroxyl group on the oligonucleotide chain. atdbio.combiotage.comsigmaaldrich.com

The efficiency of the detritylation step is paramount, as incomplete removal of the DMT group will lead to a failure in the subsequent coupling step, resulting in truncated sequences. While both TCA and DCA are effective, DCA is generally considered a milder acid than TCA. biosearchtech.com Prolonged exposure to acidic conditions or the use of overly concentrated acid solutions can lead to undesirable side reactions, most notably depurination, which is the cleavage of the glycosidic bond between the base and the sugar. sigmaaldrich.combiosearchtech.comwikipedia.orgnih.gov Guanine (B1146940) residues, particularly in certain sequence contexts or when protected with less stable groups, can be susceptible to depurination under acidic conditions. biosearchtech.com Balancing the need for complete detritylation with minimizing depurination is a critical aspect of optimizing the synthesis cycle. nih.gov

Spectroscopic Monitoring of Detritylation Efficiency via Trityl Cation Formation

A significant advantage of using the DMT group is the intense orange color of the released dimethoxytrityl cation, which has a characteristic absorbance in the visible region of the spectrum, typically around 495-498 nm. biotage.comsigmaaldrich.comisogen-lifescience.comgoogle.comharvard.edu This chromophore allows for the real-time monitoring of the detritylation efficiency during automated oligonucleotide synthesis. biotage.comisogen-lifescience.comharvard.edu By measuring the absorbance of the effluent from the synthesis column after the detritylation step, the amount of DMT cation released can be quantified, providing a direct measure of the coupling efficiency of the preceding cycle. biotage.comisogen-lifescience.comgoogle.comumich.edu This spectroscopic monitoring, often referred to as the "trityl assay," is a simple and rapid method for assessing the progress of the synthesis and identifying potential issues. isogen-lifescience.comumich.edu

Base-Mediated Cleavage of the N²-Dimethylformamidine (DMFmd) Protecting Group

The N²-dimethylformamidine (DMFmd) group is a base-labile protecting group specifically used for the exocyclic amino group of guanine in DMT-DMF-dG. atdbio.comsigmaaldrich.comharvard.edufishersci.besigmaaldrich.combiotage.co.jpchemie-brunschwig.ch Unlike the DMT group, which is removed in each synthesis cycle, the DMFmd group, along with other base-labile protecting groups on the nucleobases and the cyanoethyl group on the phosphate (B84403) backbone, is removed at the end of the oligonucleotide synthesis during the final deprotection step. atdbio.comsigmaaldrich.comwikipedia.orgharvard.edu

Ammonia (B1221849) and Alternative Aminolytic Deprotection Conditions

The primary method for cleaving the DMFmd protecting group is treatment with a basic solution, typically concentrated aqueous ammonia. atdbio.comsigmaaldrich.comharvard.edubiotage.co.jp Ammonia treatment simultaneously cleaves the oligonucleotide from the solid support and removes the base and phosphate protecting groups. atdbio.comharvard.edu

To accelerate the deprotection process, especially for high-throughput synthesis, alternative aminolytic conditions have been developed. A widely used alternative is a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA). fishersci.bebiosearchtech.comglenresearch.comchemrxiv.org AMA is a stronger nucleophile than ammonia alone and can significantly reduce deprotection times. glenresearch.com

Kinetic Studies on DMFmd Deprotection for Accelerated Oligonucleotide Synthesis Protocols

Kinetic studies have shown that the DMFmd group is significantly more labile under ammonolytic conditions compared to the more traditional isobutyryl (iBu) protecting group for guanine. sigmaaldrich.combiosearchtech.comglenresearch.comcsic.essigmaaldrich.comglenresearch.com This increased lability allows for faster deprotection times, which is advantageous for accelerating oligonucleotide synthesis protocols.

Under standard conditions (e.g., concentrated ammonium hydroxide at 55 °C), DMFmd deprotection can be completed in a shorter time compared to iBu. For instance, deprotection with concentrated ammonia at 55 °C can be achieved in approximately 1 hour when using DMF-dG, whereas iBu-dG typically requires around 5 hours under the same conditions. atdbio.combiosearchtech.com Using AMA, deprotection times can be further reduced, with reports indicating complete deprotection in as little as 10-30 minutes at elevated temperatures (e.g., 60-65 °C) or slightly longer at room temperature. fishersci.bebiosearchtech.comglenresearch.comglenresearch.com

The faster deprotection kinetics of DMFmd contribute to increased efficiency in oligonucleotide manufacturing, particularly for high-throughput synthesis platforms. sigmaaldrich.comsigmaaldrich.com

Comparative Analysis of DMFmd with Isobutyryl (iBu) and other N²-Protecting Groups in Terms of Deprotection Efficiency and Side Reactions

The DMFmd group offers advantages over the traditional isobutyryl (iBu) group for guanine protection, primarily due to its faster removal kinetics under standard deprotection conditions. atdbio.comsigmaaldrich.comsigmaaldrich.combiotage.co.jpbiosearchtech.comglenresearch.comcsic.essigmaaldrich.comglenresearch.comnih.gov This is particularly beneficial for the synthesis of long or modified oligonucleotides that may be sensitive to prolonged exposure to basic conditions.

Furthermore, the DMFmd group is reported to be especially suitable for the synthesis of G-rich sequences, where incomplete deprotection can be a more significant issue when using the iBu group. sigmaaldrich.comsigmaaldrich.com The more facile cleavage of the DMFmd group helps to mitigate this problem, leading to higher purity products. sigmaaldrich.comsigmaaldrich.com

While DMFmd offers faster deprotection, some studies suggest it might be slightly more susceptible to depurination under acidic conditions compared to the iBu group, although the extent of depurination under typical oligonucleotide synthesis conditions is generally considered small. csic.es

Other N²-protecting groups for guanine exist, such as the phenoxyacetyl (PAC) group or the more recent O⁶-tert-butyl/N²-tert-butyloxycarbonyl concept. glenresearch.comnih.gov PAC also allows for fast deprotection, but the solubility of the PAC-dG monomer can be an issue. glenresearch.com The choice of the N²-protecting group for guanine, therefore, depends on a balance of factors including deprotection kinetics, stability during synthesis, solubility of the phosphoramidite monomer, and potential side reactions. The DMFmd group provides a good balance for standard and accelerated synthesis protocols.

Deprotection Conditions and Times for N²-Protected Guanine

| Protecting Group | Deprotection Reagent | Temperature (°C) | Time | Source |

| DMFmd | Concentrated NH₄OH | 55 | 1 hour | atdbio.combiosearchtech.com |

| DMFmd | Concentrated NH₄OH | 60 | 1 hour | biosearchtech.com |

| DMFmd | Concentrated NH₄OH | Room Temperature | 2 hours | csic.es |

| DMFmd | AMA (NH₄OH/MeNH₂) | 60 | 30 minutes | biosearchtech.com |

| DMFmd | AMA (NH₄OH/MeNH₂) | 65 | 5-10 minutes | glenresearch.comglenresearch.com |

| iBu | Concentrated NH₄OH | 55 | 5 hours | biotage.co.jpbiosearchtech.com |

| iBu | Concentrated NH₄OH | Room Temperature | 8 hours | csic.es |

Note: Deprotection times can vary depending on the sequence, length of the oligonucleotide, and specific synthesis conditions.

Orthogonality of Protecting Groups in Sequential Chemical Transformations during Oligonucleotide Assembly

The orthogonality of protecting groups is a cornerstone of successful oligonucleotide synthesis, ensuring that specific chemical transformations can be performed selectively without affecting other protected functionalities. In the case of this compound, the protecting groups exhibit orthogonal lability under different chemical conditions encountered during the synthesis cycle.

The 5'-O-DMT group is acid-labile and is removed at the beginning of each synthesis cycle using a mild protic acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), to free the 5'-hydroxyl group for the next coupling step. umich.edubeilstein-journals.org The release of the highly colored trityl cation allows for monitoring the coupling efficiency. umich.edubeilstein-journals.org

The dmf group on the exocyclic amino group of guanine is base-labile and is removed during the final deprotection step after the oligonucleotide chain assembly is complete. This is typically achieved by treatment with concentrated aqueous ammonia or a mixture of aqueous ammonium hydroxide and methylamine (AMA). shigematsu-bio.comatdbio.combiotage.com The dmf group is considered a "fast" deprotecting group compared to the more conventional isobutyryl (ibu) group used for guanine protection. shigematsu-bio.comsigmaaldrich.comsigmaaldrich.com

The 2-cyanoethyl group protecting the phosphite (B83602) internucleotide linkage is also base-labile and is removed concurrently with the base-labile exocyclic amino protecting groups during the final deprotection step. umich.edushigematsu-bio.com

This orthogonal protection scheme ensures that:

The 5'-hydroxyl group is selectively deprotected in each cycle for coupling.

The exocyclic amino group of guanine and the internucleotide phosphate are protected throughout the chain elongation and are only deprotected in the final step.

While the dmf group is generally stable under the slightly acidic conditions of the coupling step, acidic activators used in DNA synthesis can potentially remove a small percentage of the 5'-DMT from the dG phosphoramidite during coupling, leading to potential side reactions like GG dimer formation. glenresearch.com Using less acidic activators can help minimize this issue. glenresearch.com

Stability of this compound and its Derivatives under Standard and Modified Oligonucleotide Synthesis Conditions

The stability of this compound and its derivatives is critical for efficient and high-fidelity oligonucleotide synthesis. DMT-dG(dmf) phosphoramidite is reported to be as stable in solution as standard dA(bz)-, dC(bz)-, and dT-phosphoramidites. sigmaaldrich.comsigmaaldrich.com It is typically stored at low temperatures (-10 to -25°C) to maintain stability. sigmaaldrich.comsigmaaldrich.commedchemexpress.com

The dmf group's lability contributes to faster deprotection kinetics compared to the isobutyryl (ibu) group. shigematsu-bio.comsigmaaldrich.comsigmaaldrich.com Studies have shown that the dmf group can be totally removed in concentrated ammonia in 2 hours at room temperature or 1 hour at 65 °C. shigematsu-bio.comsigmaaldrich.comsigmaaldrich.comcsic.es Under standard oligonucleotide deprotection conditions (55 °C, minimum 6 hours), both ibu and dmf groups are completely removed. csic.es Using AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine) allows for even faster deprotection, with cleavage and deprotection possible in 10 minutes, including 5 minutes at room temperature for cleavage and 5 minutes at 65°C for deprotection. shigematsu-bio.com Deprotection with AMA also occurs at room temperature if left for 120 minutes. shigematsu-bio.com

The order of hydrolysis of base protecting groups using AMA is typically acetyl (Ac) on dC, followed by benzoyl (Bz) on dA, and then dmf on dG. shigematsu-bio.com The rapid hydrolysis of Ac-dC helps prevent unwanted transamidation. shigematsu-bio.com

While the dmf group is advantageous for fast deprotection and is particularly suitable for G-rich sequences where it reduces incomplete deprotection compared to the ibu-monomer, it is reported to be less stable on adenosine (B11128) derivatives and is generally not used for dA protection. glenresearch.comglenresearch.com The electron-donating nature of the formamidine (B1211174) group effectively protects guanosine (B1672433) from depurination, a side reaction that can occur under acidic conditions used for detritylation. glenresearch.comglenresearch.com However, the dmf-protected 2-aminopurine (B61359) derivative has shown higher sensitivity to acids, potentially leading to depurination. csic.es

The 5'-DMT group, while acid-labile for controlled removal, can be prematurely cleaved by acidic activators during the coupling step, leading to the formation of n+1 impurities (e.g., GG dimer addition). glenresearch.com This is more pronounced with strongly acidic activators. glenresearch.com

Integration and Performance of Dmt Dmf Dg in Oligonucleotide Synthesis Methodologies

Application in Automated Solid-Phase Oligonucleotide Synthesis (SPOS)

DMT-DMF-dG is widely utilized in automated solid-phase oligonucleotide synthesis (SPOS) as one of the four standard deoxyribonucleoside phosphoramidites (dA, dC, dG, dT) required for constructing DNA sequences. jkenterprises.com.pk In SPOS, the oligonucleotide chain is assembled sequentially on a solid support, typically controlled pore glass (CPG), in the 3' to 5' direction. Each cycle of synthesis involves the coupling of an incoming protected nucleoside phosphoramidite (B1245037), such as this compound, to the free 5'-hydroxyl group of the growing oligonucleotide chain. The presence of the DMT group on the 5'-hydroxyl of the incoming phosphoramidite is crucial as it is selectively removed at the beginning of each coupling cycle to allow for the attachment of the next nucleotide. The dmf group on the guanine (B1146940) base serves to protect the exocyclic amine from unwanted side reactions during the synthesis cycles. fishersci.nljkenterprises.com.pk

Evaluation of Coupling Efficiency and Overall Yield in DNA Chain Assembly using this compound Phosphoramidite

High coupling efficiency is a critical factor for achieving high yields of full-length oligonucleotides, particularly as the length of the synthesized sequence increases. fishersci.nl this compound phosphoramidite is associated with high coupling efficiency, contributing to the production of high-yield and high-quality oligonucleotides. fishersci.nl The efficiency of each coupling step in SPOS can be monitored by quantifying the release of the chromophoric DMT cation during the deblocking step using a trityl assay.

The stepwise coupling efficiency (E) can be calculated using the following formula, where Aₙ is the absorbance of the trityl cation released in step n, and Aₜ is the total absorbance of trityl cations released over all steps:

E = (Aₙ / Aₜ) * 100%

Alternatively, for a synthesis of length n, the average stepwise efficiency can be estimated from the yield of the full-length DMT-on product. The theoretical yield of full-length product for a synthesis of length n with an average stepwise efficiency E is (E/100)ⁿ. Conversely, the average stepwise efficiency can be estimated from the observed yield. While specific quantitative data tables detailing coupling efficiencies for this compound across various sequences and lengths were not extensively provided in the search results in a directly extractable format, the literature indicates that phosphoramidites like this compound are designed for high coupling efficiency essential for successful oligonucleotide synthesis. fishersci.nl

Specific Advantages for the Synthesis of Guanine-Rich Sequences and Challenges in their Assembly

The dG(dmf) monomer is particularly well-suited for the synthesis of guanine-rich sequences. In sequences with a high content of guanine bases, the issue of incomplete deprotection with conventional protecting groups like isobutyryl is more pronounced. The faster deprotection kinetics of the dmf group substantially reduce incomplete deprotection in these challenging sequences, leading to improved synthesis outcomes compared to using the conventional dG(ib) monomer.

Despite this advantage, the synthesis of guanine-rich sequences can still present challenges. One known side reaction in oligonucleotide synthesis, particularly with guanine, is the formation of GG dimers. This occurs when the 5'-DMT group is prematurely removed from a small percentage of the dG phosphoramidite during the coupling step by acidic activators, allowing it to react with activated dG phosphoramidite and leading to the incorporation of a GG dimer (an n+1 impurity). Guanine is more susceptible to detritylation than other bases, which exacerbates this issue. This challenge is more significant in the synthesis of long oligonucleotides. Methodological improvements, such as using less acidic activators like DCI instead of strongly acidic ones like BTT or ETT, can help minimize this side reaction.

Utilization in the Preparation of Site-Specifically Modified Oligonucleotides for Academic Research

The milder deprotection conditions facilitated by the dmf protecting group on guanine are highly advantageous for the synthesis of site-specifically modified oligonucleotides, which are frequently used in academic research. Many non-natural nucleoside analogues or chemical probes incorporated into oligonucleotides are sensitive to the harsh, prolonged ammonia (B1221849) deprotection conditions typically required for standard protecting groups like isobutyryl.

Incorporation of Non-Natural Nucleoside Analogues or Chemical Probes via Modified Deoxyguanosine Derivatives (e.g., C8-arylguanosines, N2-thioalkyl tethers)

While the search results highlight the general benefit of dmf-dG for synthesizing modified oligonucleotides due to milder deprotection, specific experimental details on the incorporation of non-natural nucleoside analogues like C8-arylguanosines or N2-thioalkyl tethers via modified deoxyguanosine derivatives utilizing the dmf protecting strategy were not explicitly detailed. The dmf group's primary role discussed in the provided text is the protection of the exocyclic amine of standard deoxyguanosine to facilitate faster deprotection compatible with sensitive modifications elsewhere in the sequence. However, the development of modified deoxyguanosine phosphoramidites designed for site-specific incorporation often requires careful consideration of protecting group compatibility with both the synthesis chemistry and the deprotection conditions. The milder conditions afforded by the dmf group on standard dG would be a relevant factor in the design and synthesis strategy for modified guanosine (B1672433) phosphoramidites if those modifications were sensitive to harsher deprotection.

Methodological Improvements and Addressing Challenges in the Application of this compound in Advanced Nucleic Acid Synthesis

The introduction of the dmf protecting group for deoxyguanosine represents a significant methodological improvement in oligonucleotide synthesis, primarily by addressing the bottleneck of deprotection, especially for guanine. fishersci.nl This leads to faster synthesis cycles and improved throughput. The enhanced deprotection efficiency with dmf-dG also contributes to higher purity, particularly in sequences prone to incomplete deprotection.

However, challenges remain in advanced nucleic acid synthesis, some of which are not specific to this compound but are relevant when using it for complex sequences. As mentioned, the formation of GG dimers during coupling, driven by the relative lability of the dG DMT group under acidic conditions, can impact purity, especially in long oligos. This can be mitigated by optimizing activator choice.

Analytical and Spectroscopic Characterization of Dmt Dmf Dg and Its Synthetic Intermediates

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring during Synthesis and Deprotection

HPLC stands as a cornerstone technique for evaluating the purity of DMT-DMF-dG and tracking chemical reactions during its synthesis and subsequent deprotection steps. amerigoscientific.combioglyco.comsigmaaldrich.comcsic.eshuarenscience.comcsic.es Reversed-phase HPLC is frequently employed for these analyses. sigmaaldrich.comcsic.essigmaaldrich.comglenresearch.com This method effectively separates the target compound from impurities and unreacted starting materials based on their differential interactions with the stationary phase.

HPLC plays a crucial role in monitoring the efficiency of coupling reactions during oligonucleotide synthesis, where protected nucleoside phosphoramidites like this compound are sequentially added to a solid support-bound growing chain. harvard.eduumich.edu While the release of the 5'-DMT group after each coupling is often monitored by UV-Vis spectroscopy (Section 5.4), HPLC can also be used to analyze the protected oligonucleotide product after cleavage from the support. The final DMT group is often intentionally left on ("trityl-on") to facilitate purification by reversed-phase HPLC. csic.esharvard.eduglenresearch.com Purity is determined by comparing the peak areas of the desired product to those of impurities.

During the deprotection of the oligonucleotide, which involves removing base protecting groups such as the dmf group from guanine (B1146940), HPLC is used to follow the reaction's progress and confirm complete deprotection. glenresearch.comcsic.es Various deprotection conditions, including the use of ammonium (B1175870) hydroxide (B78521) or AMA at different temperatures and durations, can be assessed and optimized by analyzing the deprotection mixture via HPLC to identify the fully deprotected product and any intermediates or byproducts. glenresearch.comcsic.esglenresearch.comglenresearch.com

Studies have demonstrated that the dmf group is more labile than the isobutyryl (ibu) group, and its removal efficiency can be monitored using analytical HPLC. csic.es Complete removal of the dmf group from 2-aminopurine (B61359) derivatives was observed within 2 hours at room temperature, whereas the ibu group required 8 hours. csic.es Under standard oligonucleotide deprotection conditions (55 °C, minimum 6 hours), both ibu and dmf groups are completely removed. csic.es RP-HPLC is also capable of distinguishing between partially and fully deprotected oligonucleotides, as well as between DMT-on and DMT-off species. glenresearch.comglenresearch.comglenresearch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Confirmation of Chemical Transformations

NMR spectroscopy, particularly ¹H and ³¹P NMR, is an indispensable technique for confirming the structure of this compound and its synthetic intermediates and for verifying chemical transformations throughout the synthesis process. csic.essilantes.comresearchgate.net

¹H NMR provides detailed insights into the proton environments within the molecule, enabling confirmation of the presence and positions of the dimethoxytrityl group, the dimethylformamidine group, the deoxyribose sugar, and the guanine base. csic.esresearchgate.net The characteristic chemical shifts and coupling patterns observed in the ¹H NMR spectrum serve as a unique spectroscopic fingerprint for identifying the compound and confirming the desired structure. csic.es For example, ¹H NMR spectra have been successfully used to confirm the addition of succinyl groups during the functionalization of solid supports with protected nucleosides. csic.es

³¹P NMR is specifically used to characterize phosphorus-containing compounds like phosphoramidites. This technique confirms the presence of the phosphoramidite (B1245037) moiety and allows for the assessment of its purity. silantes.com A pure phosphoramidite typically exhibits a characteristic peak within a specific chemical shift range in the ³¹P NMR spectrum. The absence of signals corresponding to impurities, such as phosphonates (which typically resonate around 150 ppm), is indicative of a high-quality phosphoramidite. silantes.com

NMR data of synthetic intermediates are also routinely used to confirm the proposed structures during the multi-step synthesis of protected nucleoside phosphoramidites. csic.es

Mass Spectrometry (MS) for Molecular Weight and Purity Confirmation of Reaction Products and Intermediates

Mass spectrometry is a critical analytical technique employed to confirm the molecular weight of this compound and its synthetic intermediates and to assess their purity. amerigoscientific.combioglyco.comcsic.essilantes.com Techniques such as MALDI-TOF MS and ESI-MS are commonly applied in the context of oligonucleotide synthesis and characterization. glenresearch.comcsic.esumich.edunih.gov

MS provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which is used to accurately determine the molecular weight of the compound and confirm its identity. amerigoscientific.combioglyco.com This is particularly valuable for verifying the successful synthesis of the target molecule and for identifying any impurities or side products based on their characteristic masses. csic.essilantes.com

For oligonucleotides synthesized using this compound, mass spectrometry is used to confirm the mass of the full-length product and to identify truncated sequences or other modifications that may have occurred during synthesis. glenresearch.comcsic.esumich.edunih.govglenresearch.com The mass contribution of the DMT-dG(dmf) moiety after conjugation and work-up can also be determined by mass spectrometry. biosearchtech.combiosearchtech.com MS can further aid in identifying impurities that might appear as n+1 peaks in HPLC, which could be indicative of side reactions such as the formation of GG dimers during synthesis. glenresearch.com High-resolution mass spectrometry offers the capability to distinguish between compounds with very similar masses, including isotopes or isobaric impurities. lcms.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Monitoring of Trityl Cation Release

UV-Vis spectroscopy is an essential technique for the quantification of compounds bearing the DMT group and, more importantly, for monitoring the efficiency of the detritylation step during oligonucleotide synthesis. amerigoscientific.combiotage.comharvard.eduumich.edunih.govchem960.comglenresearch.comrsc.orgumich.edu

The 4,4'-dimethoxytrityl (DMT) group is an acid-labile protecting group that is removed at the beginning of each synthesis cycle to enable the coupling of the subsequent nucleotide. atdbio.combiotage.comharvard.eduumich.edu Upon cleavage by mild acid, the DMT group is released as a brightly colored carbocation, the dimethoxytrityl cation, which exhibits a strong absorbance in the visible spectrum, typically between 495 and 498 nm. atdbio.combiotage.comumich.edunih.govumich.eduuni-wuerzburg.de

By measuring the absorbance of the released trityl cation at this specific wavelength, the coupling efficiency of each step in the oligonucleotide synthesis can be quantitatively determined. atdbio.combiotage.comharvard.eduumich.edunih.govumich.edu This "trityl assay" provides a simple and rapid method for real-time monitoring of the synthesis progress and for identifying any issues that might lead to incomplete coupling or the formation of deletion sequences. atdbio.comharvard.eduumich.edunih.gov The intensity of the absorbance is directly proportional to the amount of DMT cation released, which directly correlates to the number of successful coupling events. atdbio.comumich.edu Many automated DNA synthesizers are equipped with integrated UV-Vis monitors to track the trityl yield for each synthesis cycle. atdbio.combiotage.comnih.gov The extinction coefficient of the DMT cation at 495 nm is approximately 71,700 M⁻¹ cm⁻¹. atdbio.com

UV-Vis spectroscopy is also utilized to determine the loading density of nucleoside-derivatized solid supports by quantifying the amount of DMT cation released from a precisely weighed amount of the support material. umich.edu

Application of Other Chromatographic and Spectroscopic Methods in Synthetic Verification and Quality Control

In addition to the primary analytical techniques discussed, other chromatographic and spectroscopic methods can be applied for the synthetic verification and quality control of this compound and related compounds.

While HPLC is the predominant chromatographic method, other liquid chromatography techniques, such as ion-exchange chromatography or size-exclusion chromatography, could potentially be employed depending on the specific separation requirements. glenresearch.comunl.edu Planar chromatography, such as Thin-Layer Chromatography (TLC), is often used during the synthesis of intermediates for rapid monitoring of reaction progress and initial assessment of purity before implementing more extensive purification steps. csic.es For example, TLC has been effectively used to follow the succinylation reaction of protected 2-aminopurine derivatives. csic.es

Beyond ¹H and ³¹P NMR, other NMR active nuclei, such as ¹³C NMR, can provide additional structural details. csic.es Circular Dichroism (CD) spectroscopy can be used to analyze the structural characteristics of oligonucleotides synthesized using protected monomers, although it may not reveal clear differences between canonical and modified oligonucleotides when using UV-Vis spectroscopy alone. nih.gov

Infrared (IR) spectroscopy can be a useful tool for monitoring the functionalization of solid supports during the synthesis process. researchgate.net

Future Perspectives and Emerging Research Directions in Deoxyguanosine Protection and Nucleic Acid Synthesis

Development of Novel Protecting Group Chemistries for Guanine (B1146940) Derivatives with Enhanced Properties

The development of novel protecting group chemistries for guanine derivatives remains an active area of research aimed at improving the efficiency and specificity of oligonucleotide synthesis. While the DMF group in DMT-DMF-dG serves as a common N2-amino protecting group, researchers are exploring alternatives with potentially enhanced properties. These enhancements could include improved stability during synthesis, faster or milder deprotection conditions, or compatibility with specific modified nucleosides or synthesis strategies.

Examples of other protected guanine derivatives found in research include those utilizing isobutyryl (iBu) and 4-tert-butyl-phenoxyacetyl (tBPAC) groups for N2 protection, such as N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine (DMT-iBu-dG) and 5'-O-(4,4'-Dimethoxytrityl)-N2-(4-tert-butyl-phenoxyacetyl)-2'-deoxyguanosine (DMT-tBPAC-dG) fishersci.cachemimpex.com. The investigation into these and other novel protecting groups reflects a broader effort to optimize the chemical properties of guanine building blocks for diverse synthetic applications. Future research in this area focuses on a deeper understanding of how the nature of the protecting group influences crucial aspects of oligonucleotide synthesis, including coupling efficiency, side reactions, and the final deprotection step.

Advancements in Green Chemistry Approaches for the Sustainable Synthesis of Nucleoside and Nucleotide Building Blocks

The chemical synthesis of nucleoside and nucleotide building blocks, including protected derivatives like this compound, often involves the use of hazardous solvents and reagents, generating considerable waste. As such, there is a growing emphasis on the development of green chemistry approaches to make these processes more sustainable. scispace.com This includes exploring enzymatic synthesis routes, which can often be performed under milder conditions in aqueous environments, reducing the need for harsh organic solvents and protecting groups researchgate.netacs.org.

Biocatalytic methods offer advantages such as high regio- and stereoselectivity, potentially simplifying synthetic routes and minimizing the generation of unwanted byproducts. researchgate.net While traditional chemical synthesis remains prevalent, future perspectives involve integrating green chemistry principles into the production of key building blocks like protected deoxyguanosine derivatives. This could lead to more environmentally friendly and cost-effective manufacturing processes for the monomers used in nucleic acid synthesis.

Integration into High-Throughput and Automated DNA Synthesis Platforms for Efficient Production

High-throughput and automated DNA synthesis platforms have revolutionized the production of oligonucleotides, enabling the rapid and cost-effective generation of large numbers of sequences for research and applications. researchgate.netresearchgate.net Protected nucleoside phosphoramidites, including this compound phosphoramidite (B1245037), are fundamental components of these automated systems. bioglyco.com

Future directions involve further optimizing the performance of these building blocks within advanced synthesis platforms. This includes improving coupling efficiencies, reducing synthesis times, and enhancing the purity of synthesized oligonucleotides, particularly as the demand for longer and more complex sequences increases. The integration of improved protected guanine derivatives, potentially arising from novel protecting group chemistries (Section 7.1), into these automated workflows is crucial for pushing the boundaries of synthetic DNA production in terms of scale, speed, and accuracy.

Expanding the Scope of this compound in the Design and Synthesis of Novel Chemical Biology Research Tools and Probes

Protected nucleoside building blocks like this compound are essential for the synthesis of modified oligonucleotides used as tools and probes in chemical biology research. The ability to site-specifically incorporate modified nucleotides allows researchers to create oligonucleotides with altered properties for studying biological processes, developing diagnostics, and engineering functional nucleic acids.

Q & A

Q. What are the standard methodologies for synthesizing DMT-DMF-dG, and how can researchers ensure reproducibility?

- Methodological Answer : The synthesis of this compound typically follows solid-phase oligonucleotide synthesis protocols. Key steps include:

Protection : Use DMT (dimethoxytrityl) as a temporary protecting group for the 5'-hydroxyl during nucleoside coupling.

Activation : Employ DMF (dimethylformamide) as a solvent to facilitate phosphoramidite activation.

Purification : Utilize reverse-phase HPLC to isolate the target compound and validate purity .

To ensure reproducibility:

- Document reaction parameters (temperature, stoichiometry, coupling time) in an electronic lab notebook.

- Adhere to community standards for reporting synthetic procedures (e.g., MIABIS for biomolecular protocols) .

Q. How should researchers systematically document spectroscopic data (e.g., NMR, MS) for this compound?

- Methodological Answer :

- Metadata Standards : Include instrument calibration details (e.g., NMR magnet strength, MS ionization method), solvent peaks, and reference compounds.

- File Formats : Save raw data in open formats (e.g., JCAMP-DX for NMR, .mzML for MS) to ensure interoperability.

- Quality Control : Apply statistical validation (e.g., signal-to-noise ratios, isotopic pattern matching) to confirm data integrity .

Advanced Questions

Q. How can researchers resolve contradictions between experimental and computational data for this compound conformation analysis?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR chemical shifts with density functional theory (DFT)-calculated shifts.

- Error Analysis : Quantify uncertainties in computational parameters (e.g., solvent model accuracy, basis set limitations).

- Collaborative Workflows : Use platforms like Zenodo to share datasets, enabling peer validation of conflicting results .

Q. What strategies optimize the integration of this compound kinetic data into FAIR-compliant repositories?

- Methodological Answer :

- FAIR Alignment :

Findability : Assign persistent identifiers (DOIs) via repositories like Chemotion or ChEMBL.

Interoperability : Format kinetic data using ISA-Tab standards, linking reaction rates to temperature/pH conditions.

Reusability : Attach metadata templates describing experimental intent and outlier handling protocols .

- Community Standards : Align with the NFDI Chemistry Consortium’s guidelines for thermochemical data .

Q. How should researchers design experiments to address batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent purity, coupling reagent age).

- Statistical Controls : Implement ANOVA to quantify variability sources.

- Preventive Measures : Standardize reagent sourcing and storage conditions (e.g., argon atmospheres for phosphoramidites) .

Data Management & Compliance

Q. What are the critical components of a Data Management Plan (DMP) for this compound research?

- Methodological Answer : A DMP must address:

- Data Types : Spectra, chromatograms, computational logs.

- Documentation : Use ELN templates with field-specific ontologies (e.g., ChEBI for chemical entities).

- Long-Term Storage : Archive data in certified repositories (e.g., PubChem, Figshare) with embargo policies aligned with journal requirements .

Q. How can researchers validate the accuracy of quantum mechanical simulations for this compound electronic properties?

- Methodological Answer :

- Benchmarking : Compare computed HOMO-LUMO gaps with UV-Vis experimental data.

- Sensitivity Analysis : Vary basis sets (e.g., 6-31G* vs. def2-TZVP) to assess model robustness.

- Peer Review : Share input/output files via platforms like NOMAD to enable replication .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.